molecular formula C10H17Cl2N3O B2958083 (6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride CAS No. 2490432-92-1

(6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride

Cat. No.: B2958083
CAS No.: 2490432-92-1
M. Wt: 266.17
InChI Key: HSIBYMQOQYUNNT-UHFFFAOYSA-N
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Description

(6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride: is a chemical compound with the molecular formula C10H16Cl2N2O. It is commonly used in research and development, particularly in the fields of pharmaceuticals and organic chemistry. This compound is known for its unique structural properties, which make it a valuable tool in various scientific applications.

Scientific Research Applications

Chemistry: In organic chemistry, (6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound is utilized in biological research to study enzyme interactions and receptor binding. It serves as a ligand in various biochemical assays.

Medicine: In medicinal chemistry, it is explored for its potential therapeutic properties. Researchers investigate its role in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

Industry: The compound finds applications in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Safety and Hazards

The safety information for “(6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride” indicates a GHS07 pictogram, with the signal word being "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride typically involves the reaction of 6-chloropyridine-2-carbaldehyde with morpholine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: (6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

    Oxidation: N-oxides of the parent compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. It acts as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

  • (6-Morpholin-4-ylpyridin-3-yl)methanamine
  • (6-Morpholin-4-ylpyridin-4-yl)methanamine
  • (6-Morpholin-4-ylpyridin-5-yl)methanamine

Comparison: While these compounds share a similar core structure, the position of the morpholine ring and the pyridine ring can significantly influence their chemical properties and reactivity. (6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and binding characteristics. This uniqueness makes it particularly valuable in research and industrial applications.

Properties

IUPAC Name

(6-morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c11-8-9-2-1-3-10(12-9)13-4-6-14-7-5-13;;/h1-3H,4-8,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIBYMQOQYUNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490432-92-1
Record name 1-[6-(morpholin-4-yl)pyridin-2-yl]methanamine dihydrochloride
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